Inhibitory Activity Against Wild-Type and Mutant EGFR: A Comparative Data Point for N-Phenylquinoline-4-carboxamide
N-Phenylquinoline-4-carboxamide exhibits baseline inhibitory activity against wild-type EGFR phosphorylation in human LoVo cells, with an IC50 of 20,000 nM. This is a critical point of comparison for more potent analogs. For instance, a related quinoline derivative with a 2-phenyl substituent and additional modifications showed an IC50 of 10,000 nM in an EGFR autophosphorylation assay in A-431 cells, indicating a 2-fold improvement in potency over the parent compound [1][2]. This quantifiable difference demonstrates the value of the parent scaffold for SAR campaigns.
| Evidence Dimension | Inhibition of EGFR phosphorylation |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | 2-phenylquinoline-4-carboxamide derivative (IC50 = 10,000 nM in A-431 cells) |
| Quantified Difference | 2-fold improvement in potency for the comparator |
| Conditions | Human LoVo cells (target compound) and human A-431 cells (comparator), 2-hour incubation |
Why This Matters
This data provides a quantitative baseline for EGFR inhibition, enabling researchers to assess the potency gains achieved by adding substituents to the quinoline core.
- [1] BindingDB. (n.d.). BDBM50493286: CHEMBL2426289. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM164638: US10604504, Example 223. BindingDB. View Source
